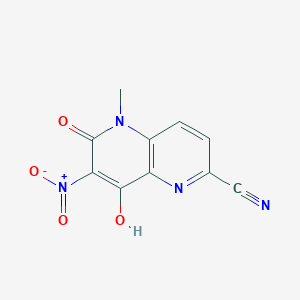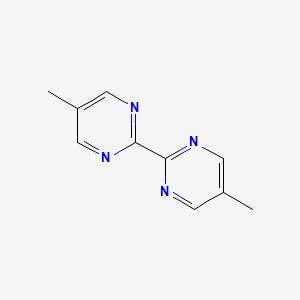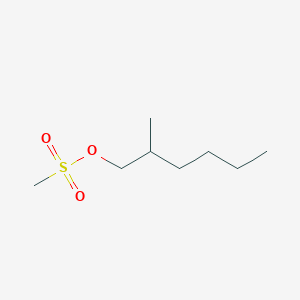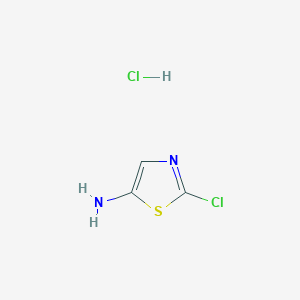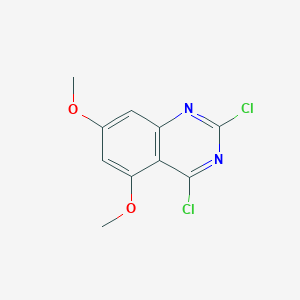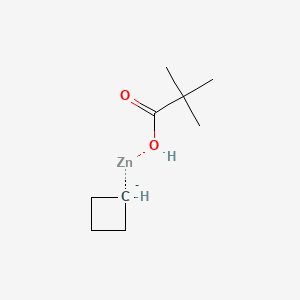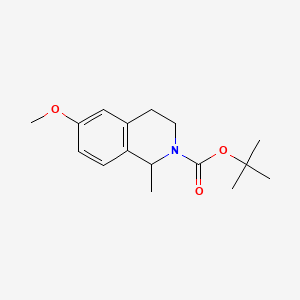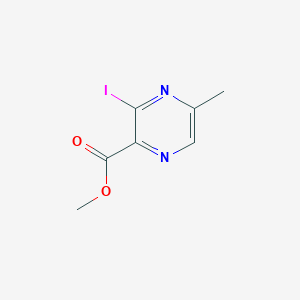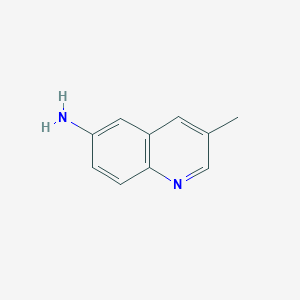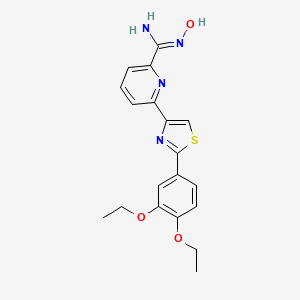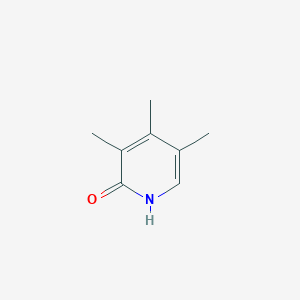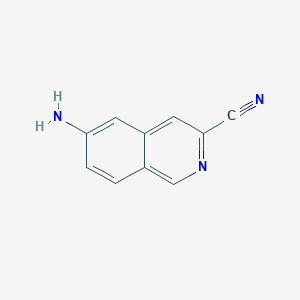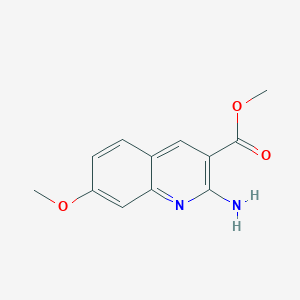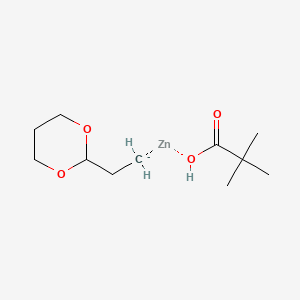
(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc is a chemical compound with the molecular formula C₁₁H₂₀O₄Zn and a molecular weight of 281.68 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a zinc atom coordinated to a pivaloyloxy group and a 1,3-dioxane ring.
Vorbereitungsmethoden
The synthesis of (2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc involves several steps. The synthetic route typically starts with the preparation of the 1,3-dioxane ring, followed by the introduction of the ethyl group. The final step involves the coordination of the zinc atom with the pivaloyloxy group. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the compound .
Analyse Chemischer Reaktionen
(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: It can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride.
Substitution: The pivaloyloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc involves its interaction with various molecular targets. The zinc atom plays a crucial role in coordinating with other molecules, facilitating various chemical reactions. The pivaloyloxy group and the 1,3-dioxane ring also contribute to the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc can be compared with other zinc-containing compounds, such as zinc acetate and zinc chloride. Unlike these simpler compounds, this compound has a more complex structure, which imparts unique reactivity and stability. This makes it particularly useful in specialized research applications .
Eigenschaften
Molekularformel |
C11H21O4Zn- |
|---|---|
Molekulargewicht |
282.7 g/mol |
IUPAC-Name |
2,2-dimethylpropanoic acid;2-ethyl-1,3-dioxane;zinc |
InChI |
InChI=1S/C6H11O2.C5H10O2.Zn/c1-2-6-7-4-3-5-8-6;1-5(2,3)4(6)7;/h6H,1-5H2;1-3H3,(H,6,7);/q-1;; |
InChI-Schlüssel |
KZFQGUHGRJWQNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)O.[CH2-]CC1OCCCO1.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


